Methyl 2-(prop-2-yn-1-yloxy)acetate
Overview
Description
“Methyl 2-(prop-2-yn-1-yloxy)acetate” is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.12592 . This compound is often used in chemical research .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(prop-2-yn-1-yloxy)acetate” consists of 6 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3 .Physical And Chemical Properties Analysis
“Methyl 2-(prop-2-yn-1-yloxy)acetate” is a liquid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
- Methyl 2-(prop-2-yn-1-yloxy)acetate can be utilized in visible-light-induced oxidative formylation reactions. Under mild conditions and in the absence of an external photosensitizer, it reacts with molecular oxygen to yield formamides. This method provides a green and efficient approach to formamide synthesis .
- The compound serves as a valuable synthon for Sonogashira cross-coupling reactions. By N-alkylating methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis, researchers can access Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, which is useful for further synthetic transformations .
Visible-Light-Induced Oxidative Formylation
Synthon in Sonogashira Cross-Coupling Reactions
Safety and Hazards
“Methyl 2-(prop-2-yn-1-yloxy)acetate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H319, H335, H315, and H227 . The precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, P362, P210, P280, P370+P378, P403+P235, and P501 .
Mechanism of Action
Mode of Action
It is suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The generation of reactive oxygen species like 1 O 2 and O 2 ˙ − suggests that it might influence oxidative stress-related pathways .
Result of Action
The generation of reactive oxygen species suggests potential oxidative stress at the cellular level .
Action Environment
Given its photosensitizing properties, light exposure might influence its activity .
properties
IUPAC Name |
methyl 2-prop-2-ynoxyacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQJXQPQNMKDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67500-49-6 | |
Record name | methyl 2-(prop-2-yn-1-yloxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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